molecular formula C14H20N4O3 B11834356 Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate CAS No. 944901-19-3

Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate

Cat. No.: B11834356
CAS No.: 944901-19-3
M. Wt: 292.33 g/mol
InChI Key: GLHPFKFKWJZVQK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a formylpyrimidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with a formylpyrimidine derivative. The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Tert-butyl 4-(4-carboxypyrimidin-2-YL)piperazine-1-carboxylate.

    Reduction: Tert-butyl 4-(4-hydroxymethylpyrimidin-2-YL)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials with specific properties.

Biology: In biological research, tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate is used as a precursor for the synthesis of bioactive molecules that can interact with biological targets.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate is unique due to the presence of the formylpyrimidine moiety, which imparts distinct reactivity and binding properties. In contrast, similar compounds may have different substituents that alter their chemical behavior and biological activity .

Properties

CAS No.

944901-19-3

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)18-8-6-17(7-9-18)12-15-5-4-11(10-19)16-12/h4-5,10H,6-9H2,1-3H3

InChI Key

GLHPFKFKWJZVQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C=O

Origin of Product

United States

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